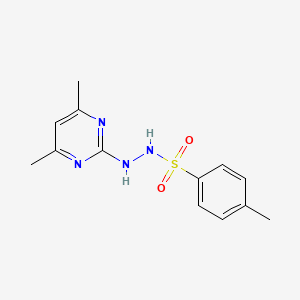![molecular formula C18H20FNO2 B7682013 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7682013.png)
2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol, also known as Flibanserin, is a drug that has been developed for the treatment of hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition characterized by a persistent lack of sexual desire, which causes significant distress or interpersonal difficulties. Flibanserin is a non-hormonal drug that acts on the central nervous system to increase sexual desire in women.
Mecanismo De Acción
2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol acts on the central nervous system by modulating the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. It is a selective serotonin 5-HT1A receptor agonist and a serotonin 5-HT2A receptor antagonist. 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol reduces the activity of the 5-HT2A receptors, which are known to inhibit sexual desire, and increases the activity of the 5-HT1A receptors, which are known to enhance sexual desire.
Biochemical and Physiological Effects
2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol has been shown to increase sexual desire and decrease distress related to low sexual desire in women. It has also been shown to increase the levels of dopamine and norepinephrine in the brain, which are associated with sexual arousal and desire. 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol has been shown to have a low potential for abuse and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol has been extensively studied in preclinical and clinical trials, and its safety and efficacy have been established. However, its use is limited to women with HSDD, and it is not recommended for use in men. 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol may interact with other drugs that affect serotonin levels, and caution should be exercised when prescribing it to patients taking such drugs.
Direcciones Futuras
Future research on 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol may focus on its potential use in other conditions such as major depressive disorder and post-traumatic stress disorder. Studies may also investigate the optimal dosing and duration of treatment with 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol. Further research may also explore the potential use of 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol in men with low sexual desire.
Métodos De Síntesis
2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol is synthesized by a multi-step process starting from 2,3-dihydro-1H-inden-2-amine. The first step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. The Boc-protected amine is then reacted with 4-methoxybenzaldehyde to give the corresponding imine. The imine is reduced with sodium borohydride to yield the amine, which is then reacted with 6-fluoroindanone to give 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol.
Aplicaciones Científicas De Investigación
2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol has been extensively studied in preclinical and clinical trials for its efficacy in treating HSDD in women. It has been shown to increase sexual desire and decrease distress related to low sexual desire in women. 2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol has also been studied for its potential use in other conditions such as major depressive disorder and post-traumatic stress disorder.
Propiedades
IUPAC Name |
2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c1-22-15-7-3-13(4-8-15)18(21)11-20-17-9-5-12-2-6-14(19)10-16(12)17/h2-4,6-8,10,17-18,20-21H,5,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBGJBMPCOUXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC2CCC3=C2C=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-morpholin-4-yl-N-propan-2-yl-N-[(1-propyltetrazol-5-yl)methyl]aniline](/img/structure/B7681941.png)
![N-[2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-4-propan-2-ylbenzamide](/img/structure/B7681951.png)
![5-[4-[(4-Methoxyphenyl)methyl]piperazine-1-carbonyl]-2,3-dimethylbenzenesulfonamide](/img/structure/B7681956.png)
![[1-[(2,3-Dimethylcyclohexyl)amino]-1-oxopropan-2-yl] 1-oxidopyridin-1-ium-4-carboxylate](/img/structure/B7681959.png)
![N-(2,6-difluorophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B7681966.png)


![2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B7682002.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,5-difluoro-4-methoxyaniline](/img/structure/B7682004.png)
![4-[(5-Fluoro-2-methoxycarbonylphenyl)sulfonylamino]-2-(trifluoromethyl)benzoic acid](/img/structure/B7682006.png)
![Tert-butyl 2-(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)pyrazolidine-1-carboxylate](/img/structure/B7682018.png)
![4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7682021.png)
![2-(3-bromo-1-adamantyl)-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7682033.png)
![1-[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7682039.png)